molecular formula C22H19Br2N B1662051 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole CAS No. 741293-42-5

3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole

Cat. No. B1662051
M. Wt: 457.2
InChI Key: JIWBCHGVZITSFJ-UHFFFAOYSA-N
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Description

“3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole” is a chemical compound1. Unfortunately, I couldn’t find more specific information about this compound.



Synthesis Analysis

I couldn’t find specific information on the synthesis of “3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole”. However, similar compounds are often synthesized through palladium-catalyzed Suzuki couplings2.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including NMR spectroscopy and X-ray crystallography. Unfortunately, I couldn’t find specific information on the molecular structure of “3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole”.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole”.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods, including spectroscopic and thermogravimetric analysis. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole”.


Scientific Research Applications

Electrophosphorescence Host Materials

Carbazole-based materials, such as 9-(4-tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole, have been studied for their potential as host materials in blue electrophosphorescence. These materials demonstrate high triplet energies, significant morphological and electrochemical stability, and tunable carrier-transport properties. Their suitability for organic blue electrophosphorescence makes them of great interest in the development of efficient and durable OLEDs (Tsai et al., 2009).

Thermally Activated Delayed Fluorescence Materials

A series of bipolar materials for thermally activated delayed fluorescence have been synthesized based on modifications of 3,6-di-tert-butyl-9H-carbazoles. These materials are studied for their electronic, photophysical, and electrochemical properties, which are pivotal for applications in OLED technologies (Huang et al., 2014).

Organic Vapor Sensing and OLED Applications

Cationic iridium complexes containing carbazole variants exhibit aggregation-induced phosphorescent emission (AIPE) properties, making them suitable for organic vapor sensing and light-emitting electrochemical cell applications. These complexes have shown potential in biological imaging as well (Shan et al., 2011).

Electrochromic Polymer Development

Carbazole derivatives have been utilized in the synthesis of high coloration efficiency electrochromic polymers. These polymers demonstrate good solubility, film-forming ability, and thermal stability, making them promising for applications in electrochromic materials (Zhang et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. I couldn’t find specific information on the safety and hazards of “3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole”.


Future Directions

The future directions for research on a compound depend on its potential applications and the current state of knowledge about its properties. I couldn’t find specific information on the future directions for research on “3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole”.


properties

IUPAC Name

3,6-dibromo-9-(4-tert-butylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Br2N/c1-22(2,3)14-4-8-17(9-5-14)25-20-10-6-15(23)12-18(20)19-13-16(24)7-11-21(19)25/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWBCHGVZITSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732377
Record name 3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole

CAS RN

741293-42-5
Record name 3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SL Lai, QX Tong, MY Chan, TW Ng, MF Lo, CC Ko… - Organic …, 2011 - Elsevier
Two carbazole–pyrene derivatives, namely 3,6-dipyrenyl-9-(4′-tert-butylphenyl) carbazole (BPyC) and 3,6-dipyrenyl-9-(4′-pyrenylphenyl) carbazole (TPyC), have been designed and …
Number of citations: 35 www.sciencedirect.com

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